3,6-Bis(trifluoromethyl)pyrazin-2-amine

Descripción general

Descripción

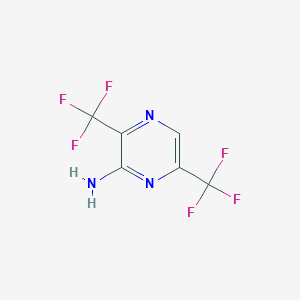

3,6-Bis(trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C6H3F6N3 and a molecular weight of 231.1 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyrazine ring, which imparts unique chemical and physical properties. It is primarily used in research and development, particularly in the fields of pharmaceuticals and materials science .

Métodos De Preparación

The synthesis of 3,6-Bis(trifluoromethyl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .

Análisis De Reacciones Químicas

3,6-Bis(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMSO, acetonitrile), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3,6-bis(trifluoromethyl)pyrazin-2-amine as an anticancer agent. Its structural characteristics allow it to interact effectively with specific biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents .

Pharmacological Properties

The compound has shown promise as a pharmacological probe due to its ability to modulate certain receptors. Research indicates that it can act as an antagonist or agonist for specific G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes and disease states .

Agrochemicals

Pesticide Development

this compound serves as an important intermediate in the synthesis of novel agrochemicals. Its derivatives have been evaluated for their efficacy against various pests and pathogens affecting crops. For example, formulations containing this compound have been tested for their insecticidal and fungicidal properties, demonstrating effective control over agricultural pests while minimizing environmental impact .

Material Science

Fluorinated Polymers

In material science, the incorporation of this compound into polymer matrices has been explored. The trifluoromethyl groups impart unique properties such as increased thermal stability and chemical resistance. These materials are being investigated for applications in coatings and high-performance materials where durability and resistance to harsh conditions are required .

Case Study 1: Anticancer Applications

A comprehensive study evaluated the anticancer activity of various derivatives of this compound against human breast cancer cells. The results indicated that specific substitutions on the pyrazine ring significantly enhanced cytotoxicity compared to the parent compound. The study concluded that further optimization could lead to promising candidates for breast cancer treatment .

Case Study 2: Agrochemical Efficacy

In a field trial assessing the effectiveness of a pesticide formulation containing this compound against aphids on tomato plants, results showed a significant reduction in pest populations compared to untreated controls. This highlights the compound's potential role in sustainable agriculture by providing effective pest management solutions .

Table 1: Biological Activities of this compound

Table 2: Structure-Activity Relationships

Mecanismo De Acción

The mechanism of action of 3,6-Bis(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . It may inhibit specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

3,6-Bis(trifluoromethyl)pyrazin-2-amine can be compared with other similar compounds, such as:

3,5-Bis(trifluoromethyl)benzamide: This compound also contains trifluoromethyl groups but is attached to a benzamide structure, leading to different chemical and biological properties.

3,5-Bis(trifluoromethyl)benzonitrile: Similar to the benzamide derivative, this compound has trifluoromethyl groups attached to a benzonitrile structure, which affects its reactivity and applications.

The uniqueness of this compound lies in its pyrazine core, which imparts distinct electronic and steric properties, making it valuable for specific research and industrial applications .

Actividad Biológica

3,6-Bis(trifluoromethyl)pyrazin-2-amine is a chemical compound notable for its unique structure and potential biological activities. With the molecular formula CHFN and a molecular weight of 231.1 g/mol, this compound has garnered attention in both medicinal chemistry and biological research due to its antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of pyrazine derivatives with trifluoromethylating agents. A common method employs trifluoromethyl iodide (CFI) in the presence of potassium carbonate (KCO) and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions are optimized to achieve high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the activation of specific apoptotic pathways. The trifluoromethyl groups enhance lipophilicity, facilitating better cellular uptake and interaction with intracellular targets .

The mechanism of action for this compound involves its interaction with various molecular targets within cells. The presence of trifluoromethyl groups increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cell, it may interact with proteins involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or growth inhibition.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several strains of bacteria including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The compound exhibited IC values ranging from 10 to 15 µM across different cancer types, demonstrating its potential as a lead compound for cancer therapy .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzamide | Structure | Moderate | Low | Similar trifluoromethyl substitution but different core structure |

| 3,5-Bis(trifluoromethyl)benzonitrile | Structure | Low | Moderate | Different reactivity due to nitrile group |

| 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine | Structure | High | High | Exhibits both neuroactive and anticancer properties |

Propiedades

IUPAC Name |

3,6-bis(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6N3/c7-5(8,9)2-1-14-3(4(13)15-2)6(10,11)12/h1H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNARQPBWYWKYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.